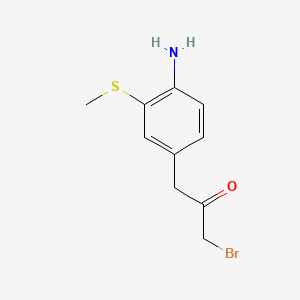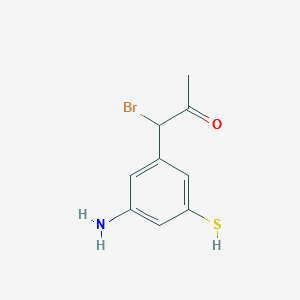![molecular formula C23H25ClFN3O2 B14063507 N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of A1B1 involves high-throughput computational methods to explore its chemical space for thermoelectric performance. The synthesis typically involves combining elements A and B under controlled conditions to form the binary compound. The reaction conditions often include high temperatures and specific pressure settings to ensure the formation of the desired crystal structure .
Industrial Production Methods: Industrial production of A1B1 may involve large-scale synthesis using advanced techniques such as chemical vapor deposition or solid-state reactions. These methods ensure the production of high-purity A1B1 with consistent properties suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: A1B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving A1B1 include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various substituents depending on the desired modification. The reaction conditions typically involve controlled temperatures and pressures to achieve optimal results .
Major Products Formed: The major products formed from the reactions of A1B1 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides of A1B1, while reduction reactions could produce reduced forms of the compound with altered properties .
Scientific Research Applications
A1B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique thermoelectric properties, which make it a potential candidate for energy conversion and storage applications . In biology and medicine, A1B1 is explored for its potential use in drug delivery systems and as a component in biomedical devices . Industrially, A1B1 is used in the development of advanced materials with specific electronic and thermal properties .
Mechanism of Action
The mechanism of action of A1B1 involves its interaction with various molecular targets and pathways. In biological systems, A1B1 may interact with cell surface receptors and intracellular signaling pathways to exert its effects. For example, it can modulate integrin-mediated cell adhesion and signaling, which plays a crucial role in various physiological and pathological processes . The molecular targets of A1B1 include integrins and other cell surface receptors that mediate its effects on cell behavior and function .
Properties
Molecular Formula |
C23H25ClFN3O2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClFN3O2/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29) |
InChI Key |
DUFKTZBQJIHIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



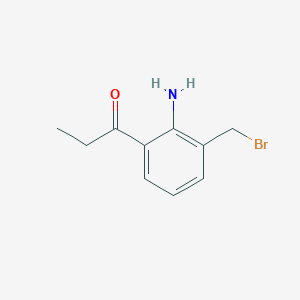
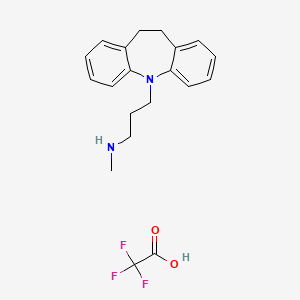
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
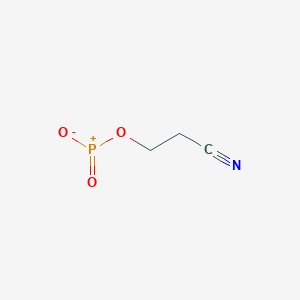
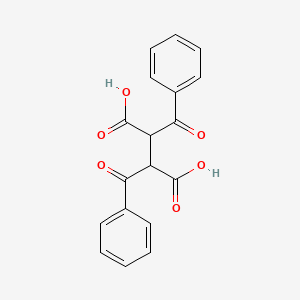
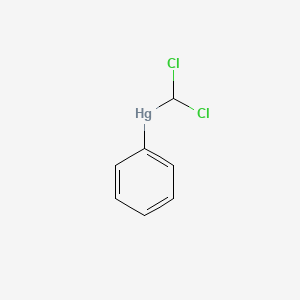
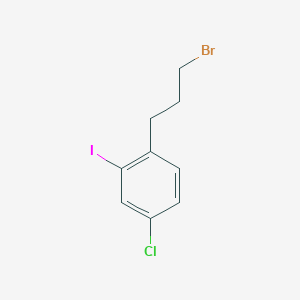
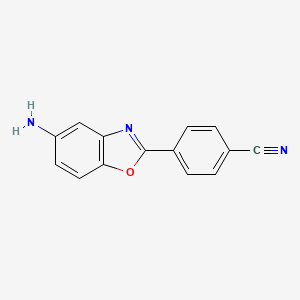
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
